molecular formula C6H12O6 B12408652 D-Mannose-13C-3

D-Mannose-13C-3

Cat. No.: B12408652
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-MHIYAELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-13C-3: is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The “13C-3” designation indicates that the carbon at the third position in the mannose molecule is replaced with the carbon-13 isotope. This compound is particularly useful in metabolic studies and research involving carbohydrate metabolism due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannose-13C-3 can be synthesized through various chemical methods. One common approach involves the use of isotopically labeled precursors in the synthesis of D-Mannose. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-13C-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Mannose-13C-3 is used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and dynamics. The carbon-13 isotope provides enhanced sensitivity and resolution in NMR spectra .

Biology: In biological research, this compound is used to trace metabolic pathways involving mannose. It helps in understanding the role of mannose in glycosylation processes and other cellular functions .

Medicine: this compound is used in medical research to study its potential therapeutic effects, particularly in the treatment of urinary tract infections. It is believed to prevent bacterial adhesion to the urinary tract lining .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

D-Mannose-13C-3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for the proper functioning of many biological molecules. Additionally, in the context of urinary tract infections, this compound inhibits bacterial adhesion by binding to bacterial lectins, preventing them from attaching to the urinary tract lining .

Comparison with Similar Compounds

  • D-Mannose-4-13C
  • D-Mannose-6-13C
  • D-Sorbitol-2-13C
  • D-Glucose-13C6

Comparison: D-Mannose-13C-3 is unique due to the specific labeling of the carbon-13 isotope at the third position. This specific labeling allows for targeted studies of metabolic pathways and glycosylation processes involving the third carbon atom. Other similar compounds, such as D-Mannose-4-13C and D-Mannose-6-13C, have the carbon-13 isotope at different positions, making them suitable for different types of studies .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6+1

InChI Key

GZCGUPFRVQAUEE-MHIYAELXSA-N

Isomeric SMILES

C([C@H]([13C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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